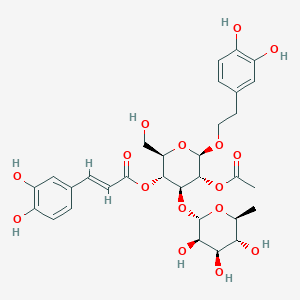

2-Acetylacteoside

説明

Overview of Phenylethanoid Glycosides (PhGs) and their Significance in Natural Product Research

Phenylethanoid glycosides (PhGs) are a diverse group of secondary metabolites predominantly found in the plant kingdom, particularly in species belonging to the order Lamiales. nih.govnih.gov Their basic structure comprises a phenylethyl alcohol moiety linked to a -glucopyranose sugar through a glycosidic bond. nih.govnih.gov This core structure is often further glycosylated with other sugars, such as rhamnose, and esterified with various aromatic acids, most commonly caffeic acid. nih.govmdpi.comnih.gov This structural variability contributes to the wide range of PhGs isolated from natural sources, with several hundred compounds identified to date. researchgate.netmdpi.com

The academic significance of PhGs in natural product research stems from their extensive array of documented biological activities. These include potent antioxidant properties, attributed to the presence of catechol groups in their phenolic moieties, which enable them to scavenge free radicals and protect against oxidative stress. mdpi.combiosynth.comrsc.org Furthermore, PhGs have demonstrated anti-inflammatory, neuroprotective, hepatoprotective, and immunomodulatory effects in various in vitro and in vivo studies. researchgate.netnih.govmdpi.com Their implication in mitigating oxidative damage and modulating inflammatory pathways highlights their potential relevance in the context of various chronic diseases, making them attractive candidates for further investigation in drug discovery and development research. researchgate.netnih.govbiosynth.comrsc.org

Academic Relevance of 2-Acetylacteoside within the PhG Class

This compound holds specific academic relevance as a naturally occurring phenylethanoid glycoside with demonstrated biological activities. biosynth.commedchemexpress.com Its isolation and structural characterization from plants like Brandisia hancei and Cistanche deserticola have been reported in phytochemical studies. medchemexpress.comglpbio.comresearchgate.net Research has focused on its potential biological effects, often in comparison to or alongside other prominent PhGs like acteoside. chemfaces.combiocrick.com

Studies have investigated the antioxidant activity of this compound, showing its ability to inhibit lipid peroxidation and scavenge free radicals. medchemexpress.comchemfaces.com For instance, research on phenylethanoids from Cistanche deserticola indicated that this compound significantly suppressed -induced lipid peroxidation in rat liver microsomes. chemfaces.combiocrick.com Another study on Brandisia hancei highlighted its free radical scavenging activity and inhibition of free radical-induced hemolysis of red blood cells. medchemexpress.comglpbio.commedchemexpress.com

Furthermore, academic research has explored the potential neuroprotective and hepatoprotective activities of this compound. chemfaces.combiocrick.com Studies on phenylethanoid glycosides from Callicarpa dichotoma showed that this compound could attenuate glutamate-induced neurotoxicity in primary cultures of rat cortical cells. chemfaces.combiocrick.com Its hepatoprotective effects have also been noted in the context of suppressing lipid peroxidation in liver microsomes. chemfaces.combiocrick.com

Comparative studies have provided insights into the structure-activity relationships of this compound relative to other PhGs. For example, when examining the anti-proliferative effects on cultured rat aortic smooth muscle cells, the acetyl group at the 2' position of glucose in this compound did not appear to be essential for the activity, suggesting that other structural features, such as the hydroxy groups of the aromatic rings, play a more significant role. chemfaces.combiocrick.com

The presence and concentration of this compound can vary depending on the plant source and even within different parts of the same plant. mdpi.com Quantitative analysis using techniques like HPLC has been employed to determine the content of this compound in various plant extracts, providing valuable data for quality control and further research. researchgate.netmdpi.comjfda-online.com For example, studies on Cistanche deserticola have quantified this compound levels in different parts and under different processing conditions, revealing variations in its concentration. mdpi.comjst.go.jpnih.gov

Detailed Research Findings

Research on this compound has provided specific data points regarding its biological activities and occurrence.

Antioxidant Activity:

Studies have evaluated the antioxidant potential of this compound using various in vitro models. One study demonstrated that 2'-Acetylacteoside significantly suppressed -induced lipid peroxidation in rat liver microsomes. chemfaces.combiocrick.com

Another investigation comparing the antioxidant activity of several phenylethanoid glycosides from Cistanche salsa using a assay found the order of strength to be 2'-Acetylacteoside > Acteoside Tubuloside B Isoacteoside (B1238533) > Echinacoside (B191147) > Cistanoside A. chemfaces.com This suggests that this compound exhibits potent antioxidant activity, potentially exceeding that of acteoside in this specific assay.

| Compound | Antioxidant Activity (Relative Strength) | Assay Method | Source Plant |

| 2'-Acetylacteoside | Highest | DPPH scavenging | Cistanche salsa |

| Acteoside | High | DPPH scavenging | Cistanche salsa |

| Tubuloside B | Moderate to High | DPPH scavenging | Cistanche salsa |

| Isoacteoside | Moderate to High | DPPH scavenging | Cistanche salsa |

| Echinacoside | Moderate | DPPH scavenging | Cistanche salsa |

| Cistanoside A | Lower | DPPH scavenging | Cistanche salsa |

Enzyme Inhibition:

2'-Acetylacteoside has been reported to demonstrate potent inhibitory activity against rat lens aldose reductase, with an value of 0.071 . chemfaces.combiocrick.com This potency was noted to be similar to that of epalrestat (B1671369), a clinical aldose reductase inhibitor. biocrick.com

| Enzyme | Activity Inhibited | () |

| Rat lens aldose reductase | Aldose reductase inhibitory activity | 0.071 |

Occurrence in Plants:

Quantitative analysis of phenylethanoid glycosides in different parts of cultivated Cistanche deserticola has shown varying concentrations of 2'-Acetylacteoside. mdpi.com While echinacoside and acteoside were generally more abundant in the stems, 2'-Acetylacteoside content was relatively lower in stems, axes, and inflorescences compared to flowers (without seeds), inflorescence stalks, and corollas. mdpi.com

| Plant Part | 2'-Acetylacteoside Content (mg/g) |

| Stems, Axes, Inflorescences | 0.37–2.83 |

| Flowers (without seeds), Inflorescence Stalks, Corollas | 3.16–17.89 |

Processing methods can also influence the content of 2'-Acetylacteoside in plant extracts. For example, steaming of Cistanche deserticola slices for 5 and 7 minutes resulted in significantly higher amounts of acteoside, isoacteoside, and 2'-Acetylacteoside compared to directly oven-dried samples. jst.go.jp Conversely, wine steam-processing of Cistanche deserticola has been reported to decrease the content of 2'-Acetylacteoside and acteoside while increasing other components like isoacteoside and total PhGs. nih.gov

| Processing Method | Change in 2'-Acetylacteoside Content |

| Steaming (5-7 min) | Increased significantly jst.go.jp |

| Wine Steam-Processing | Decreased significantly nih.gov |

These detailed findings from academic research highlight the presence of this compound in specific plant sources and provide quantitative data on its biological activities, contributing to its academic relevance within the field of natural product chemistry and pharmacology.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALERZNQPBWWLMW-OMRKUVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies of 2 Acetylacteoside for Research Purposes

Sources and Extraction Strategies for 2-Acetylacteoside

This compound is primarily found in certain medicinal plants. Effective extraction methods are crucial for releasing the compound from the plant cellular structure and obtaining a crude extract enriched with phenylethanoid glycosides.

Extraction from Cistanche deserticola Species and Other Plant Materials

Cistanche deserticola, a parasitic plant widely distributed in arid and semi-arid regions, is a significant source of this compound and other phenylethanoid glycosides (PhGs) nih.govmdpi.com. Other Cistanche species, such as Cistanches salsa, have also been identified as sources of this compound nih.gov. Beyond the Cistanche genus, this compound has been isolated from other plants, including Brandisia hancei and Callicarpa dichotoma chemfaces.com.

A common initial step in the extraction process from Cistanche species involves refluxing the plant material with aqueous ethanol (B145695). For instance, powdered air-dried fleshy stems of C. deserticola have been refluxed with 60% aqueous ethanol nih.gov. The resulting extract is then typically concentrated and subjected to solvent partitioning to enrich the target compounds. Solvent partitioning using solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, is frequently employed. Phenylethanoid glycosides, being relatively polar, are often concentrated in the n-butanol fraction nih.govrsc.org.

Optimized Extraction Techniques

Optimizing extraction techniques is essential to maximize the yield and purity of this compound while minimizing the extraction time and solvent consumption.

Ultrasound-assisted extraction (UAE) is a technique that utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. The cavitation bubbles produced by ultrasound can disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent frontiersin.org. Ethanol is a commonly used solvent in UAE for extracting phenolic compounds and glycosides due to its polarity and relatively low toxicity mdpi.comscientificelectronicarchives.org.

While specific optimized UAE protocols solely for this compound from Cistanche deserticola were not explicitly detailed in the search results, studies on the UAE of other phenylethanoid glycosides and phenolic compounds from various plant sources provide insights into the parameters typically optimized. These parameters often include ethanol concentration, extraction time, ultrasonic power, and the solid-to-liquid ratio frontiersin.orgmdpi.commdpi.complos.org. For example, studies on the UAE of other bioactive compounds have shown that ethanol concentration significantly influences extraction yield mdpi.commdpi.com. Optimal extraction times can vary, but UAE is generally known for reducing the time required compared to conventional methods frontiersin.orgscientificelectronicarchives.orgplos.org.

Chromatographic Separation and Purification Techniques

Following the initial extraction and enrichment steps, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and achieving high purity.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix. This minimizes irreversible adsorption of the sample and allows for high sample recovery nih.govmdpi.com. HSCCC has been successfully applied for the preparative isolation and purification of this compound from Cistanche species nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net.

The principle of HSCCC relies on the differential partitioning of compounds between two immiscible liquid phases. A suitable two-phase solvent system is crucial for effective separation, and the selection is often based on the partition coefficients (K) of the target compounds. An optimal K value typically falls within the range of 0.5 to 2 researchgate.netsemanticscholar.org.

Several solvent systems have been reported for the HSCCC separation of this compound from Cistanche. One effective quaternary two-phase solvent system is composed of ethyl acetate–n-butanol–ethanol–water. Different ratios of this system have been used. For instance, a system with a ratio of 4:0.6:0.6:5 (v/v) was used to separate 2'-acetylacteoside from Cistanches salsa, yielding purity over 98% nih.gov. Another study on Cistanches deserticola utilized a system of ethyl acetate–n-butanol–ethanol–water at a ratio of 40:6:6:50 (v/v/v/v) to isolate 2'-acetylacteoside with a purity of 98% from a crude fraction nih.govmdpi.comresearchgate.netsemanticscholar.org. Another biphasic system reported for the isolation of 2'-acetylacteoside from C. deserticola is ethyl acetate-ethanol-water (5:0.5:4.5, v/v/v) researchgate.netnih.govcapes.gov.br.

HSCCC allows for the one-step separation of this compound along with other phenylethanoid glycosides present in the extract nih.govmdpi.comsemanticscholar.org. The purity of the isolated this compound is typically determined by techniques such as HPLC nih.govmdpi.comnih.govresearchgate.netsemanticscholar.org.

Preparative Chromatography Approaches

In addition to HSCCC, other preparative chromatography approaches can be used for the purification of this compound. These methods often involve solid stationary phases. While the search results primarily highlighted HSCCC for preparative isolation of this compound from Cistanche, preparative chromatography in general is a common technique for purifying natural products rsc.orglookchem.com.

Preparative chromatography can include techniques such as preparative HPLC (High-Performance Liquid Chromatography) or open column chromatography using various stationary phases like silica (B1680970) gel rsc.orglookchem.com. As mentioned earlier, a silica gel column chromatography step is sometimes used as a pre-enrichment step before HSCCC nih.govresearchgate.netsemanticscholar.org. Preparative HPLC systems are also utilized for purifying compounds on a larger scale lookchem.com. The choice of stationary phase and mobile phase in preparative chromatography depends on the polarity of this compound and the co-existing compounds in the extract.

Research findings demonstrate the effectiveness of these methods. For example, using HSCCC, 7.2 mg of 2'-acetylacteoside with 98% purity was obtained from 297 mg of a Cistanche deserticola extract fraction in a single separation step nih.govmdpi.comsemanticscholar.org. Another study reported obtaining 25.2 mg of 2'-acetylacteoside with over 92.5% purity from 1412 mg of an n-butanol extract of C. deserticola using HSCCC researchgate.netnih.govcapes.gov.br.

Here is a summary of some research findings on the isolation of this compound:

| Source Plant | Extraction Method | Purification Method(s) | Solvent System (HSCCC) | Amount Isolated | Purity | Reference |

| Cistanches salsa | Not explicitly detailed in abstract | HSCCC | Ethyl acetate-n-butanol-ethanol-water (4:0.6:0.6:5) | Not specified | >98% | nih.gov |

| Cistanche deserticola | Reflux with 60% aqueous ethanol, solvent partitioning (n-butanol fraction) | Silica gel column chromatography, HSCCC | Ethyl acetate-n-butanol-ethanol-water (40:6:6:50) | 7.2 mg | 98% | nih.govmdpi.comresearchgate.netsemanticscholar.org |

| Cistanche deserticola | Solvent partitioning (n-butanol extract) | HSCCC | Ethyl acetate-ethanol-water (5:0.5:4.5) and Ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1) | 25.2 mg | >92.5% | researchgate.netnih.govcapes.gov.br |

Advanced Analytical Characterization in 2 Acetylacteoside Research

Mass Spectrometry-Based Characterization

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Identification and Fragmentation Pathway Analysis

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful technique widely applied for the identification and detailed fragmentation pathway analysis of 2-Acetylacteoside, particularly in complex biological samples and plant extracts like Cistanche deserticola. mdpi.comfrontiersin.orgnih.govarabjchem.orgresearchgate.net This hyphenated technique combines the high separation efficiency of UPLC with the accurate mass measurement and fragmentation capabilities of Q-TOF-MS/MS, allowing for confident identification of compounds.

Studies utilizing UPLC-Q-TOF-MS/MS have identified 2'-acetylacteoside based on its deprotonated ion [M-H]- at m/z 665. mdpi.comfrontiersin.orgnih.govscholars.direct The fragmentation patterns observed provide crucial information about its structure. A prominent fragmentation pathway involves the loss of the acetyl group, resulting in a fragment ion at m/z 623. mdpi.comfrontiersin.orgscholars.direct Further fragmentation occurs through the cleavage of glycosidic and ester bonds. For instance, a fragment ion at m/z 503 is observed due to the loss of the caffeoyl moiety. frontiersin.org Subsequent losses of sugar moieties, such as rhamnose and glucose, lead to fragment ions at m/z 461 and m/z 315. mdpi.comfrontiersin.org Characteristic fragment ions derived from the caffeoyl moiety are typically observed at m/z 179, 161, and 135, corresponding to the caffeoyl group and its subsequent losses of water and carbon dioxide. mdpi.comfrontiersin.org

The fragmentation pattern of 2'-acetylacteoside has been compared to that of related phenylethanoid glycosides like acteoside and isoacteoside (B1238533). The presence of the acetyl group in 2'-acetylacteoside results in a mass difference of 42 Da compared to acteoside and isoacteoside, which is evident in the precursor and fragment ions. mdpi.comfrontiersin.orgscholars.direct

Table 1 summarizes characteristic mass spectral data and fragmentation ions observed for this compound using UPLC-Q-TOF-MS/MS.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MSn)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MSn) has also been employed for the structural characterization of this compound. mdpi.comresearchgate.netbiocrick.com This technique, often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, allows for detailed structural elucidation through multi-stage fragmentation (MSn). By subjecting selected ions to further fragmentation, LC-ESI-MSn can provide more in-depth structural information compared to MS/MS. Studies have utilized LC-ESI-MSn to characterize phenylethanoid glycosides, including 2'-acetylacteoside, aiding in confirming their structures within complex mixtures. mdpi.comresearchgate.netbiocrick.com

UHPLC-Q-Exactive Orbitrap High-Resolution Mass Spectrometry (HRMS)

UHPLC-Q-Exactive Orbitrap High-Resolution Mass Spectrometry (HRMS) is a sophisticated technique offering high specificity, sensitivity, and accuracy for the analysis of compounds like this compound and its metabolites. nih.govnih.gov The Q-Exactive Orbitrap mass spectrometer combines a quadrupole mass filter with an Orbitrap mass analyzer, providing high-resolution and accurate mass measurements. bioanalysis-zone.com This capability is particularly valuable for identifying and characterizing metabolites, where small mass differences can distinguish various biotransformation products.

UHPLC-Q-Exactive Orbitrap HRMS has been successfully applied to systematically characterize the intestinal metabolites of 2'-acetylacteoside. nih.govnih.gov In one study, this technique facilitated the identification of 46 metabolites of 2'-acetylacteoside, providing insights into its metabolic pathways, which include degradation, reduction, hydroxylation, acetylation, hydration, methylation, and sulfate (B86663) conjugation. nih.govnih.gov The high-resolution accurate-mass data obtained are crucial for the confident identification of these metabolites. The fragmentation patterns studied using UHPLC-Q-Exactive Orbitrap HRMS are also helpful in the characterization of metabolites. nih.gov

Chromatographic Quantification and Profiling

Chromatographic techniques are essential for the separation, quantification, and profiling of this compound in various samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and cost-effective method for the analysis and quantification of this compound. jfda-online.comnih.govresearchgate.net HPLC provides efficient separation of this compound from other compounds in a mixture, while UV detection allows for its detection and quantification based on its characteristic UV absorption.

Typical HPLC conditions for the analysis of this compound involve using a reversed-phase C18 column and a mobile phase often composed of methanol (B129727) and water, sometimes with the addition of an acid like formic acid. jfda-online.comnih.govresearchgate.net Detection wavelengths are typically set in the UV range where phenylethanoid glycosides exhibit strong absorption, such as 254 nm or 330 nm. nih.govjfda-online.comnih.govresearchgate.net

HPLC-UV is routinely used for the quantitative determination of this compound content in plant extracts and for assessing the purity of isolated samples. jfda-online.comnih.gov HPLC-DAD (Diode Array Detection), a type of UV detection that provides full UV spectra, is also employed, offering additional information for peak identification and purity assessment. jfda-online.comresearchgate.netupm.edu.my

Ultra-Performance Liquid Chromatography-Photodiode Array Detection (UPLC-PDA)

Ultra-Performance Liquid Chromatography-Photodiode Array Detection (UPLC-PDA) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC-UV for the analysis of this compound and other phenylethanoid glycosides. nih.govbiocrick.commdpi.com UPLC utilizes smaller particle size columns, leading to faster separations and improved peak resolution. The PDA detector allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, providing comprehensive spectral information for peak identification and purity assessment. mdpi.com

UPLC-PDA is commonly used for the simultaneous detection and quantification of multiple phenylethanoid glycosides, including this compound, in plant extracts. nih.govbiocrick.commdpi.com The characteristic UV absorption spectra obtained by the PDA detector aid in the identification of this compound within complex chromatograms. mdpi.com This technique has been successfully applied for quantitative analysis and for screening the antioxidant profiles of plant materials containing this compound. nih.govbiocrick.com Good linearity and sensitivity have been reported for the quantification of phenylethanoid glycosides using UPLC-PDA. nih.gov

Table 1: Characteristic Mass Spectral Data and Fragmentation Ions of this compound by UPLC-Q-TOF-MS/MS

| Ion Type | m/z Value | Proposed Fragment Loss(es) |

| Deprotonated Ion [M-H]- | 665 | - |

| Fragment Ion | 623 | Acetyl (42 Da) |

| Fragment Ion | 503 | Caffeoyl (162 Da) |

| Fragment Ion | 461 | Acetyl + Rhamnose or Caffeoyl + Glucose |

| Fragment Ion | 315 | Further sugar losses |

| Fragment Ion | 179 | Caffeoyl |

| Fragment Ion | 161 | Caffeoyl - H₂O |

| Fragment Ion | 135 | Caffeoyl - CO₂ |

Note: Fragmentation patterns can vary slightly depending on the instrument and specific experimental conditions.

Table 2: Summary of Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase Example | Detection Wavelength | Application |

| HPLC-UV/DAD | C18 | Methanol-Water (with/without acid) | 254 nm, 330 nm | Quantification, Purity |

| UPLC-PDA | C18 | Acetonitrile-Water (with/without acid) | PDA (UV-Vis spectrum) | Quantification, Profiling |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds, including complex natural products like this compound weebly.com. Research on this compound has utilized NMR, often in conjunction with other spectroscopic methods like Mass Spectrometry (MS), to confirm its chemical structure following isolation nih.govsemanticscholar.orgmdpi.comnih.gov.

Detailed structural elucidation of this compound using NMR involves analyzing various types of NMR experiments. While basic 1D 1H and 13C NMR spectra provide fundamental information about the types of protons and carbons and their chemical environments, 2D NMR techniques are crucial for establishing connectivity and relative stereochemistry within the molecule weebly.comlibretexts.org.

Studies on phenylethanoid glycosides, including this compound, have frequently employed extensive 2D NMR analysis. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning signals and mapping the complex structure of this compound researchgate.net. For instance, HMBC correlations can reveal connectivities across glycosidic linkages and between the aglycone and glycosidic parts of the molecule nii.ac.jp.

Specific research on this compound has confirmed its structure based on comprehensive spectroscopic analysis, including 1D and 2D NMR experiments mdpi.comresearchgate.net. The application of these advanced NMR methods allows for the unambiguous assignment of protons and carbons, determination of coupling constants that provide dihedral angle information, and identification of through-space correlations (via NOESY) that help in understanding the molecule's conformation in solution libretexts.orgresearchgate.net.

For example, in the structural elucidation of phenylethanoid glycosides, including 2'-acetylacteoside, extensive 2D NMR analysis, such as COSY, TOCSY, NOESY, HSQC, CIGAR–HMBC, H2BC, and HSQC–TOCSY, has been reported researchgate.net. These experiments provide detailed insights into the spin systems within each sugar moiety and the aglycone, as well as the connections between these units. HMBC correlations, in particular, are vital for confirming the positions of glycosidic linkages and the placement of the acetyl group at the 2' position of the glucose moiety nii.ac.jp.

Biological Activities and Associated Molecular Mechanisms of 2 Acetylacteoside

Antioxidant Activities and Cellular Redox Regulation

The antioxidant capacity of 2-Acetylacteoside is a key aspect of its biological activity, contributing to the protection of cells against damage induced by oxidative stress. biosynth.combiocrick.com This involves direct scavenging of reactive species and modulation of the cellular antioxidant defense system.

Scavenging of Reactive Oxygen Species (ROS)

This compound has demonstrated the ability to scavenge reactive oxygen species (ROS). medchemexpress.combiosynth.commdpi.com ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. clinexprheumatol.org By neutralizing these free radicals, this compound helps to mitigate oxidative damage. biosynth.commdpi.com Studies have shown its effectiveness in inhibiting free radical-induced hemolysis of red blood cells and exhibiting free radical scavenging activity. medchemexpress.commedchemexpress.com

Inhibition of Oxidative Stress Pathways

Beyond direct scavenging, this compound contributes to the inhibition of oxidative stress pathways. biosynth.com This includes suppressing processes such as lipid peroxidation, a chain reaction where free radicals attack lipids in cell membranes, leading to impaired membrane integrity and function. mdpi.comnih.gov For instance, this compound has been shown to significantly suppress NADPH/CCl4-induced lipid peroxidation in rat liver microsomes. biocrick.comchemfaces.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

This compound can modulate the activity of endogenous antioxidant enzymes, which are critical for maintaining cellular redox balance. nih.gov Enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) play vital roles in the detoxification of ROS. clinexprheumatol.org SOD converts superoxide radicals into hydrogen peroxide, which is then further processed by enzymes like GPx into water. clinexprheumatol.org While specific direct evidence for this compound's effect on these enzymes was not extensively detailed in the provided snippets, related phenylethanoid glycosides from Cistanche deserticola have been shown to enhance the activity of SOD and GPx, suggesting a potential similar mechanism for this compound, given its presence in the same plant. nih.govfrontiersin.org

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. researchgate.net Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes, including those encoding enzymes like heme oxygenase-1 (HO-1). researchgate.netmdpi.com Research indicates that this compound can stimulate the Nrf2 antioxidant defense system. researchgate.net This activation is involved in reducing UVB-induced ROS and inflammatory responses in skin cells. researchgate.net

Neuroprotective Mechanisms

This compound has demonstrated neuroprotective activities, suggesting its potential therapeutic value in neurological contexts. biocrick.comchemfaces.com These effects are partly attributed to its influence on neurogenesis and related signaling pathways.

Induction of Neurogenesis via PI3K/Akt Pathway

Neurogenesis, the process of generating new neurons, is crucial for brain function and repair. nih.gov Studies have shown that this compound can promote neurogenesis. nih.govnih.govx-mol.netdntb.gov.ua This effect appears to be mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govnih.govx-mol.netdntb.gov.ua The PI3K/Akt pathway is a critical signaling cascade involved in various cellular processes, including cell survival, growth, and proliferation. mdpi.comvulcanchem.com Research indicates that this compound enhances the expression of phosphorylated Akt (p-Akt), and its effect on neural stem cell neurogenesis is dependent on the PI3K/Akt pathway. nih.gov This mechanism suggests that this compound may support neurological recovery by stimulating the generation of new neurons through this pathway. nih.gov

Inhibition of Monoamine Oxidase B (MAO-B)

This compound has been identified as a natural inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. Studies have indicated that this compound can cross the blood-brain barrier and bind to MAO-B. nih.govresearchgate.net Research suggests it acts as a reversible mixed inhibitor of MAO-B. nih.govresearchgate.net

Data Table: MAO-B Inhibitory Activity of this compound

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 25.54 ± 0.05 | Nigella glandulifera Freyn et Sint. seeds researchgate.net |

Note: IC50 values represent the half-maximal inhibitory concentration.

Attenuation of Neuronal Inflammation and Oxidative Damage in Cerebral Ischemia-Reperfusion Models

In models of cerebral ischemia-reperfusion (I/R) injury, this compound has demonstrated potential in attenuating neuronal inflammation and oxidative damage. Cerebral I/R injury is associated with increased oxidative stress and inflammation, contributing to neuronal death. ahajournals.orgfrontiersin.org Studies on total glycosides from Cistanche deserticola, which contain this compound, have shown a reduction in malondialdehyde (MDA) levels and increased antioxidant enzyme activities (SOD, CAT, and GSH-Px) in the brains of I/R rats. frontiersin.orgresearchgate.net This suggests an involvement of antioxidant pathways, potentially via the Nrf-2/Keap-1 pathway, in the protective effects observed. frontiersin.orgresearchgate.net Furthermore, these total glycosides were found to reduce glial cell numbers and lower inflammation levels. nih.gov

Protection against Cytotoxicity in Neuronal Cell Models

This compound has shown protective effects against cytotoxicity in various neuronal cell models. Research indicates that it can protect neuronal cells from apoptosis and maintain mitochondrial function. aginganddisease.org Studies on related phenylethanoid glycosides, such as acteoside and echinacoside (B191147), which are also found in Cistanche deserticola alongside this compound, have demonstrated neuroprotective effects against induced neurotoxicity in PC12 cells by enhancing antioxidant activity and regulating pathways like Nrf2/ARE. frontiersin.orgresearchgate.net While specific detailed research findings solely on this compound's direct protective mechanisms against cytotoxicity in neuronal cell models beyond its antioxidant and anti-inflammatory potential in I/R models are less detailed in the provided context, its presence in extracts showing such effects suggests a contributing role.

Anti-Osteoporotic Efficacy and Bone Metabolism Modulation

This compound has exhibited significant anti-osteoporotic activity, primarily by influencing bone metabolism through the modulation of osteoclast function. nih.govresearchgate.net Osteoporosis is characterized by excessive bone resorption by osteoclasts.

Inhibition of Osteoclast Differentiation

Studies have shown that this compound can inhibit the differentiation of osteoclast cells. researchgate.net In vitro experiments using RAW264.7 cells induced by RANKL have demonstrated that this compound treatment leads to a significant decrease in the number of osteoclast cells. researchgate.net This inhibitory effect on osteoclast differentiation is considered a key mechanism behind its anti-osteoporotic properties. researchgate.net

Modulation of RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Signaling Pathway

The anti-osteoporotic effect of this compound is closely related to its regulation of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway. nih.govresearchgate.net RANKL binding to its receptor RANK triggers intracellular signaling cascades involving TRAF6, which in turn activates downstream pathways like NF-κB and NFATc1, crucial for osteoclast differentiation and function. researchgate.netfrontiersin.org Research has shown that this compound downregulates the expression levels of key proteins in this pathway, including RANK, TRAF6, NF-κB (specifically p-NF-κB), and NFATc1. nih.govresearchgate.net This modulation suppresses the signaling cascade that promotes osteoclast differentiation and bone resorption. frontiersin.orgnih.gov

Influence on Bone Resorption Markers (e.g., Cathepsin K, TRAP, Deoxypyridinoline)

This compound has been shown to suppress the activity and levels of bone resorption markers. In ovariectomized mouse models, which mimic postmenopausal osteoporosis, administration of this compound significantly suppressed the properties of bone resorption markers, including cathepsin K, tartrate-resistant acid phosphatase (TRAP), and deoxypyridinoline (B1589748) (DPD). nih.govnih.govresearchgate.netresearchgate.net

Data Table: Effect of this compound on Bone Resorption Markers in OVX Mice

| Marker | Effect of this compound Treatment (vs OVX model group) | Significance | Source |

| Cathepsin K | Significantly suppressed activity | p < 0.001 | nih.gov |

| TRAP | Significantly suppressed activity | Not specified | nih.govresearchgate.net |

| Deoxypyridinoline | Significantly suppressed levels | p < 0.01 | nih.gov |

These findings indicate that this compound effectively reduces bone resorption by inhibiting the activity of enzymes and the presence of markers associated with the degradation of bone matrix. nih.govnih.gov

Anti-Inflammatory Properties and Signaling Pathway Modulation

Research indicates that this compound and related phenylethanoid glycosides possess anti-inflammatory capabilities, mediated through the modulation of crucial signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Activation

Phenylethanoid glycosides (PhGs), a class of compounds that includes this compound, have demonstrated anti-inflammatory effects mediated through the TLR4/NF-κB signaling pathway. nih.gov Specifically, studies on related compounds like echinacoside, a major PhG, have shown significant amelioration of inflammation via the TLR4/NF-κB signaling pathway. nih.gov Another related compound, acteoside, has also been linked to the inhibition of NF-κB activation. jst.go.jp Further research on Callicarpa kwangtungensis extract, which contains this compound, indicated that it inhibited the phosphorylation of p65, a subunit of NF-κB, and increased the expression of IκBα, a protein that inhibits NF-κB, in LPS-stimulated cells. nih.gov The therapeutic effect of 2'-acetylacteoside on bone resorption has also been related to the regulation of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway, confirmed by downregulated expressions of NF-κB and IKKβ. researchgate.net

Suppression of Inflammatory Cytokine Production

Compounds within the phenylethanoid glycoside class, such as echinacoside, have been shown to inhibit the release of various inflammatory factors, including TNF-α, IL-6, IL-1β, and MCP-1. nih.gov Echinacoside administration specifically reduced the production of IL-6 and TNF-α. frontiersin.org Cistanche deserticola, a source of this compound and other PhGs, has been reported to inhibit the inflammatory response by reducing the production of inflammatory factors like TNF-α, IL-6, and IL-1β. mdpi.com Additionally, an extract containing this compound was found to suppress the production of IL-6, TNF-α, and NO in LPS-stimulated cells. nih.gov

Inhibition of ERK and JNK Phosphorylation in Endothelial Cells

Studies investigating the effects of phenylethanoid glycosides on human vascular endothelial cells (HUVECs) have shown that acteoside and 6-O-acetylacteoside, a compound structurally similar to this compound, can downregulate cell adhesion molecules induced by IL-1β. acs.org This effect is mediated through the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). acs.orgkarger.com Notably, 6-O-acetylacteoside demonstrated higher inhibitory potency in this regard compared to acteoside and isoacteoside (B1238533). acs.org While some studies on extracts containing this compound have shown inhibition of ERK and JNK phosphorylation in other cell types like macrophages, the direct effect on endothelial cells has been specifically observed with 6-O-acetylacteoside and acteoside. nih.gov

Hepatoprotective Effects

This compound has demonstrated hepatoprotective properties, linked to its ability to mitigate oxidative stress and modulate liver enzyme activity.

Suppression of Lipid Peroxidation in Liver Microsomes

Multiple studies have reported that 2'-Acetylacteoside significantly suppresses lipid peroxidation induced by NADPH/CCl4 in rat liver microsomes. biocrick.comchemfaces.comaginganddisease.orgnih.govnih.gov This suppression indicates an antioxidant effect that protects liver cells from oxidative damage. Furthermore, this compound has exhibited significant inhibition of lipid peroxidation in rat liver microsomes induced by both ascorbic acid/Fe2+ and ADP/NADPH/Fe3+ methods. nih.gov

Modulation of Liver Enzyme Levels in in vitro and in vivo Models

Phenylethanoid glycosides from Cistanche deserticola, including this compound, have shown hepatoprotective effects in both in vitro and in vivo models. In vivo studies using mice with LPS-induced liver injury demonstrated that echinacoside, a key PhG, significantly reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. nih.govresearchgate.net In the context of alcohol-induced chronic hepatic injury, PhGs from Cistanche deserticola were found to restore altered serological indexes, including ALT and AST, and hepatic indicators in vivo. cabidigitallibrary.org These PhGs also promoted the survival of HepG2 liver cells in vitro. cabidigitallibrary.org Acteoside, another related compound, has also shown pronounced anti-hepatotoxic activity in vivo. chemfaces.com The hepatoprotective mechanisms involve the modulation of related enzyme activities, such as superoxide dismutase, glutathione S-transferase, and glutathione peroxidase, and the reduction of lipid peroxidation products like malondialdehyde. cabidigitallibrary.org

Other Reported Pharmacological Activities

Beyond its antioxidant and hepatoprotective properties, this compound exhibits a range of other pharmacological activities.

Anti-Aging Potentials

Research suggests this compound may possess anti-aging potential. Studies have indicated its beneficial effects on bone metabolism, particularly in the context of osteoporosis, a condition associated with aging. 2'-Acetylacteoside has demonstrated significant anti-osteoporotic effects in ovariectomized mice by modulating bone resorption nih.govctdbase.org. This effect is primarily related to the regulation of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway, which is confirmed by the down-regulated expressions of RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1 chemspider.com. Furthermore, this compound has been identified as an efficient agent against UV radiation-induced skin damage, showing potential in treating skin photo-damage, a factor contributing to aging skin nih.govnih.gov. It effectively decreased UVB-induced MMP-1 expression and stimulated type I procollagen (B1174764) synthesis through inhibition of the MAPK/AP-1 pathway and activation of the TGF-β/Smad pathway. nih.govnih.gov. Additionally, it significantly reduced UVB-induced reactive oxygen species (ROS) and TARC secretion, which involves inhibiting NF-κβ/Iκβα and stimulating the Nrf2 antioxidant defense system nih.govnih.gov.

Anti-Diabetic Research

This compound has shown promise in anti-diabetic research, particularly through its potent inhibitory activity on aldose reductase. Aldose reductase is a key enzyme in the polyol pathway implicated in the development of diabetic complications. Studies have demonstrated that 2'-Acetylacteoside exhibits potent rat lens aldose reductase inhibitory activity with an IC50 value of 0.071 µM nih.govresearchgate.netuni.lucdutcm.edu.cnmed-life.cnnih.gov. This potency was found to be similar to that of epalrestat (B1671369) (0.072 µM), a clinically used aldose reductase inhibitor researchgate.netuni.lucdutcm.edu.cnmed-life.cnnih.gov.

Anti-Tumor Effects

Investigations into the anti-tumor effects of this compound have been conducted. 2'-Acetylacteoside has demonstrated anti-tumor activity on mouse skin melanoma cells, showing a high percentage of inhibition (93%) citeab.com. Additionally, a mixture of phenylethanoid glycosides from Cistanche deserticola, including this compound, has been shown to induce apoptosis and pyroptosis in T-cell lymphoma cells nih.gov. These findings suggest a potential role for this compound in inhibiting the growth and promoting the death of certain cancer cells.

Immunomodulatory Research

This compound has been reported to possess immunomodulatory effects nih.govchemicalbook.comscience.govnih.gov. While specific detailed mechanisms for this compound alone are still being explored, research on phenylethanoid glycosides from Cistanche deserticola in general indicates that their immunomodulatory effects may involve the modulation of pivotal signaling pathways, including NF-κB, AMPK, and TLR4 nih.govchemicalbook.comnih.gov. These effects can contribute to enhancing the immune response and alleviating inflammatory responses chemicalbook.com.

Enzyme Inhibitory Activities (e.g., Aldose Reductase)

As highlighted in the anti-diabetic research, a significant enzyme inhibitory activity of this compound is its potent inhibition of aldose reductase nih.govresearchgate.netuni.lucdutcm.edu.cnmed-life.cnnih.gov. This inhibition is considered a key mechanism by which it may help prevent or manage diabetic complications associated with the accumulation of sorbitol nih.gov.

Table 1: Aldose Reductase Inhibitory Activity of this compound and Related Compounds

| Compound | IC50 (µM) (Rat Lens Aldose Reductase) | Citation Index |

| 2'-Acetylacteoside | 0.071 | nih.govresearchgate.netuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Epalrestat | 0.072 | researchgate.netuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Acteoside | 1.2 | nih.govuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Isoacteoside | 4.6 | nih.govuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Echinacoside | 3.1 | nih.govuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Tubuloside A | 8.8 | nih.govuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Tubuloside B | 4.0 | nih.govuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Syringalide A 3-O-α-L-rhamnopyranoside | 1.1 | nih.govuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Campneoside I | 0.53 | nih.govuni.lucdutcm.edu.cnmed-life.cnnih.gov |

| Kankanoside J1 | 9.3 | nih.govuni.lucdutcm.edu.cnmed-life.cnnih.gov |

Inhibitory Effects on Melanogenesis and Tyrosinase Activity

This compound has demonstrated inhibitory effects on melanogenesis and tyrosinase activity. Tyrosinase is a key enzyme involved in the synthesis of melanin (B1238610). Phenylethanoid glycosides, including 2'-acetylacteoside, have been shown to reduce tyrosinase activity in a dose-dependent manner and decrease melanin content in cultured human epidermal melanocytes researchgate.net. Compared to a positive control (arbutin), 2'-acetylacteoside showed a significant elevation in inhibitory effect on melanogenesis researchgate.net. This suggests its potential as an anti-pigmentation agent.

Table 2: Inhibitory Effects of Phenylethanoid Glycosides on Melanogenesis

| Compound | Relative Inhibitory Effect on Melanogenesis (vs. Positive Control) | Citation Index |

| 2'-Acetylacteoside | Significant elevation (P < 0.01) | researchgate.net |

| Poliumoside | Significant elevation (P < 0.01) | researchgate.net |

| Acteoside | Significant elevation (P < 0.01) | researchgate.net |

| Oleuropein | Significant elevation (P < 0.01) | researchgate.net |

| Calceolarioside B | Significant elevation (P < 0.01) | researchgate.net |

| Forsythoside A | Relatively weaker (P < 0.01) | researchgate.net |

| Forsythoside B | Relatively weaker (P < 0.01) | researchgate.net |

Metabolic Profiling and Pharmacokinetic Investigations of 2 Acetylacteoside

In Vitro and In Vivo Metabolism by Intestinal Microbiota and Enzymes

The metabolism of phenylethanoid glycosides (PhGs), including 2-Acetylacteoside, is significantly influenced by intestinal bacteria and enzymes. Studies have shown that PhGs undergo extensive transformation in the gastrointestinal tract, leading to the formation of various degradation products. nih.gov This metabolic activity is considered a key factor contributing to the relatively low oral bioavailability observed for many PhGs. nih.govnih.gov

Identification of Metabolites

Research employing techniques such as ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) has been instrumental in identifying the metabolites of this compound generated by human intestinal bacteria. nih.govscience.gov Studies have identified a range of metabolites, including smaller phenolic compounds that are often associated with the bioactivity of the parent glycoside. nih.govresearchgate.net

Key identified metabolites of this compound include:

Hydroxytyrosol (B1673988) (HT) nih.govnih.govresearchgate.net

Caffeic Acid (CA) nih.govresearchgate.net

3-Hydroxyphenylpropionic Acid (3-HPP) nih.govnih.govresearchgate.net

These metabolites are also formed from other related PhGs like acteoside and isoacteoside (B1238533) by human intestinal bacteria. nih.govresearchgate.net

Proposed Metabolic Pathways

The metabolic transformation of this compound by intestinal microbiota and enzymes involves several proposed pathways. These pathways contribute to the breakdown of the larger glycoside structure into smaller, potentially more bioavailable, compounds. nih.govnih.govresearchgate.net

Proposed metabolic pathways include:

Deglycosylation: Removal of sugar units. nih.govresearchgate.net

De-rhamnose: Specific removal of rhamnose sugar. nih.govresearchgate.net

Deacetylation: Removal of acetyl groups. nih.govresearchgate.net

Reduction: Reduction of double bonds or other functional groups. nih.govnih.govresearchgate.net

Hydroxylation: Addition of hydroxyl groups. nih.govresearchgate.net

Acetylation: Addition of acetyl groups (observed for some metabolites). nih.govnih.govresearchgate.net

Sulfate (B86663) Conjugation: Addition of sulfate groups (Phase II metabolism). nih.govnih.govresearchgate.net

Methylation: Addition of methyl groups (Phase II metabolism). nih.govresearchgate.net

Hydration: Addition of water molecules. nih.govresearchgate.net

Studies have identified a significant number of metabolites resulting from these pathways. For instance, one study identified 11 metabolites of 2'-acetylacteoside produced by human intestinal bacteria. nih.govscience.gov Another comprehensive study identified 46 metabolites of 2'-acetylacteoside, highlighting the complexity of its metabolic profile. nih.gov These degradation products, particularly hydroxytyrosol and 3-hydroxyphenylpropionic acid, have demonstrated bioactivities similar to or even exceeding those of their precursors. nih.govresearchgate.net

Bioavailability Considerations

The oral bioavailability of PhGs, including this compound, is generally considered to be low. nih.govnih.gov This is attributed, in part, to their extensive metabolism by intestinal bacteria and enzymes. nih.gov While direct quantitative bioavailability data specifically for this compound is less commonly reported compared to related compounds like acteoside, studies on total glycosides from sources rich in this compound provide some context. For example, acteoside, a closely related PhG, has shown very low oral bioavailability in rat studies, around 0.12%. capes.gov.br The metabolic transformations, particularly deglycosylation and deacetylation by gut microbes, yield metabolites that may possess improved bioavailability compared to the parent compound. nih.govresearchgate.net The phenolic hydroxyl groups in these degraded metabolites are thought to contribute to their enhanced antioxidant activity and potentially better absorption. nih.govresearchgate.net

Tissue Distribution Studies

Investigations into the tissue distribution of this compound often involve studying extracts containing this compound rather than the isolated compound itself. Studies on the tissue distribution of total glycosides from Cistanche deserticola, which contain this compound as a component, indicate that these compounds can be distributed to various tissues. thieme-connect.com For acteoside, a related compound, studies in rats have shown rapid and extensive distribution in most tissues, including the brain, after oral administration. thieme-connect.com While specific quantitative tissue concentrations for this compound are not consistently detailed in the available literature without direct dosage information, the mechanistic understanding suggests that, similar to other PhGs, it is likely subject to distribution following absorption, with its metabolites potentially showing different distribution profiles.

Investigation of Blood-Brain Barrier Permeability and Brain-Targeting Capabilities

The ability of this compound to cross the blood-brain barrier (BBB) and its potential for brain targeting have been subjects of investigation, particularly in the context of its potential neuroprotective effects. Research suggests that this compound, as a component of total glycosides from Cistanche deserticola, may possess characteristics that enable it to cross the BBB. researchgate.netnih.gov

Studies evaluating the neuroprotective effects of Cistanche deserticola glycosides, including this compound, have utilized rapid screening methods for identifying compounds that can cross the BBB and bind to specific targets in the brain, such as monoamine oxidase B (MAO-B). researchgate.netnih.gov These investigations have identified 2'-acetylacteoside as a promising candidate that can cross the blood-brain barrier and exhibit inhibitory activity against MAO-B, suggesting its potential for brain targeting and therapeutic applications in neurodegenerative diseases. researchgate.netnih.gov While the precise mechanisms and extent of this compound's BBB permeability are still being elucidated, these findings indicate its capacity to reach the central nervous system. researchgate.netnih.gov Related PhGs like acteoside have also been shown to penetrate the BBB in zebrafish models, further supporting the potential for this class of compounds to exert effects in the brain. d-nb.info

Structure Activity Relationship Sar Studies of 2 Acetylacteoside and Its Analogs

Influence of Phenolic Hydroxyl Groups on Biological Activity

The number and arrangement of phenolic hydroxyl (-OH) groups are paramount to the biological activity of 2-acetylacteoside and its analogs. Research consistently demonstrates that these groups are the primary active sites for free radical scavenging.

Number of Hydroxyl Groups: A direct correlation exists between the number of phenolic hydroxyl groups and the antioxidant capacity of these compounds. nih.gov The presence of multiple hydroxyl groups, particularly the catechol (ortho-dihydroxy) moieties on both the phenylethyl and caffeoyl portions of the molecule, is a critical factor for high antioxidant activity. mdpi.comnih.gov These groups act as hydrogen donors, which is a key mechanism for neutralizing free radicals. nih.gov Compounds with more free phenolic hydroxyls generally exhibit stronger effects. For example, Cistanoside A, which has one of its catechol hydroxyls methylated, shows weaker activity compared to analogs with four free phenolic hydroxyl groups. nih.gov

Catechol Moiety: The ortho-dihydroxy configuration in the caffeoyl moiety is considered an essential feature for potent activity. mdpi.comnih.gov This arrangement enhances the molecule's ability to chelate metal ions and stabilize the resulting phenoxyl radical through hydrogen bonding and electron delocalization, thereby increasing its radical-scavenging efficiency.

The general consensus from SAR studies is that the antioxidative effect is potentiated by an increase in the number of phenolic hydroxyl groups within the molecule. nih.gov

Role of Steric Hindrance in Bioactivity

Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions, plays a significant role in the bioactivity of phenylethanoid glycosides.

Sugar Moieties: The size and number of sugar moieties attached to the core structure can influence activity. While essential for the compound's solubility and transport, bulky or numerous sugar groups can create steric hindrance. This can prevent the active phenolic hydroxyl groups from easily approaching and interacting with target molecules like free radicals, thereby reducing their scavenging capacity. mdpi.comljmu.ac.uk For instance, echinacoside (B191147), which has an additional glucose unit compared to acteoside, exhibits lower antioxidative activity. nih.gov This suggests that the increased steric bulk from the extra sugar moiety may partially shield the active centers of the molecule.

Significance of the 2-Acetyl Group on the Middle Glucopyranose

A key distinguishing feature of this compound is the acetyl group at the 2'-position of the central glucose unit. Comparative studies have shown that this specific modification significantly enhances its biological activity.

Enhanced Antioxidant Activity: Direct comparison of antioxidant strength among phenylethanoid glycosides from Cistanche salsa revealed that this compound possesses the highest activity, surpassing its non-acetylated counterpart, acteoside. nih.gov The order of activity was determined as: 2'-Acetylacteoside > Acteoside. nih.gov This indicates a clear positive contribution of the 2'-acetyl group to the molecule's radical scavenging potential.

Influence on Electronic Properties and Lipophilicity: While the precise mechanism is not fully elucidated, the acetylation of a hydroxyl group can alter the molecule's electronic properties and increase its lipophilicity. This slight increase in fat-solubility may enhance the molecule's ability to interact with and penetrate lipid membranes, potentially improving its efficacy against lipid peroxidation.

The presence of the acetyl group at the 2'-position of the glucopyranose is a key structural feature that potentiates the antioxidant activity of the parent compound, acteoside. nih.gov

Impact of the Location of Phenolic Hydroxyl Groups

The specific placement of functional groups, particularly the caffeoyl moiety and its associated phenolic hydroxyls, is a critical determinant of bioactivity. The isomeric relationship between acteoside and isoacteoside (B1238533), which differ only in the location of the caffeoyl group on the central glucose, highlights this principle.

Position of the Caffeoyl Group: In acteoside and this compound, the caffeoyl group is attached at the C-4 position of the glucose. In its isomer, isoacteoside, the caffeoyl group is at the C-6 position. Studies comparing their antioxidant activities have shown that acteoside generally has a slightly higher or equivalent activity to isoacteoside (Acteoside ≥ Isoacteoside). nih.gov However, in other bioassays, such as angiotensin-converting enzyme (ACE) inhibition, acteoside showed stronger effects than isoacteoside, suggesting that the C-4 position is more favorable for certain biological interactions. researchgate.net

Contribution of Alpha, Beta-Unsaturated Ketone Moieties to Activity

The caffeoyl moiety of this compound contains an α,β-unsaturated ketone system. This structural feature is a conjugated system that plays a significant role in the molecule's chemical reactivity and biological activity.

Electron Delocalization: The conjugated double bond and carbonyl group in the caffeoyl portion of the molecule create an extended system of π-electrons. This conjugation allows for the delocalization of electrons, which is crucial for stabilizing the phenoxyl radical that forms after the phenolic hydroxyl group donates a hydrogen atom to scavenge a free radical. ljmu.ac.uk This enhanced stability makes the compound a more efficient and potent antioxidant.

Michael Addition Acceptor: The α,β-unsaturated ketone structure can act as a Michael acceptor, allowing it to react covalently with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. While this reactivity is often associated with cytotoxicity in simpler ketones, in the context of phenylethanoid glycosides, the electron-donating properties of the phenolic hydroxyls modulate this effect. The primary contribution to its antioxidant activity is believed to stem from the enhanced radical stability conferred by this conjugated system. nih.gov

The antioxidative activity of this compound and its analogs is therefore also related to the presence of the α,β-unsaturated ketone of the caffeoyl (phenl-2-propenoyl) group. nih.gov

Data Tables

Table 1: Relative Antioxidant Activity of this compound and its Analogs

This table ranks the antioxidant activity of several phenylethanoid glycosides based on DPPH radical scavenging assays.

| Compound | Structure Notes | Relative Antioxidant Activity |

| 2'-Acetylacteoside | Acteoside with an acetyl group at C-2' of glucose | Highest |

| Acteoside | Caffeoyl group at C-4' of glucose | High |

| Tubuloside B | Isomer of 2'-Acetylacteoside | High |

| Isoacteoside | Isomer of Acteoside (Caffeoyl at C-6') | High |

| Echinacoside | Acteoside with an additional glucose at C-6' | Medium |

| Cistanoside A | Acteoside with a methylated catechol -OH | Low |

| Data sourced from a study on phenylethanoid glycosides from Cistanche salsa. nih.gov |

Biosynthesis and Quality Control Research

Genetic and Transcriptomic Analysis of 2-Acetylacteoside Biosynthesis

The biosynthesis of this compound, a significant phenylethanoid glycoside (PhG), is a complex process regulated by the expression of multiple genes. Advances in transcriptomic and metabolomic analyses have enabled researchers to identify key genes involved in its biosynthetic pathway and understand their correlation with the accumulation of the compound.

The biosynthesis of PhGs, including this compound, originates from the phenylpropanoid pathway. Phenylalanine, an aromatic amino acid, serves as a primary precursor. Several key enzymes play crucial roles at different stages of this pathway. Research combining RNA sequencing (RNA-seq) and liquid chromatography-mass spectrometry (LC-MS/MS) on Cistanche deserticola has identified a number of key genes whose expression levels are critical for PhG synthesis. dxycdn.com

Among the most important are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid. Its expression is a critical regulatory point for the entire pathway leading to PhGs.

Aldehyde Dehydrogenase (ALDH): This enzyme is involved in the conversion of aldehydes to carboxylic acids, a necessary step in the formation of the phenylethanoid moiety of the molecule.

Aspartate Aminotransferase (GOT): This enzyme plays a role in amino acid metabolism, which provides the foundational molecules for the synthesis of the phenylethanoid structure. dxycdn.com

Studies have shown that the expression levels of these genes can vary significantly. For instance, in an analysis of three different ecotypes of C. deserticola, the expression of PAL, ALDH, and GOT genes was found to be significantly up-regulated in the saline-alkali land ecotype compared to grassland and sandy land ecotypes. dxycdn.comnih.gov This differential expression directly influences the production of PhGs. dxycdn.com

| Gene | Function in Biosynthesis | Observed Expression Pattern |

|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the initial step of the phenylpropanoid pathway. | Significantly up-regulated in saline-alkali land ecotype. dxycdn.comnih.gov |

| Aldehyde Dehydrogenase (ALDH) | Participates in the formation of the phenylethanoid structure. | Significantly up-regulated in saline-alkali land ecotype. dxycdn.comnih.gov |

| Aspartate Aminotransferase (GOT) | Involved in precursor amino acid metabolism. | Significantly up-regulated in saline-alkali land ecotype. dxycdn.comnih.gov |

A strong correlation exists between the transcriptomic data (gene expression) and metabolomic data (compound accumulation). Integrated analyses have revealed that the upregulation of key biosynthetic genes is directly linked to higher concentrations of PhGs, including this compound. dxycdn.com

Impact of Environmental Factors and Processing on this compound Content and Quality

The concentration of this compound is not static; it is significantly influenced by both the environmental conditions during the plant's growth and the post-harvest processing methods.

The environment where a plant grows plays a critical role in its secondary metabolite production. Studies on Cistanche deserticola collected from three distinct habitats—saline-alkali land, grassland, and sandy land—revealed significant variations in the chemical profiles. dxycdn.com

The content of phenylethanoid glycosides was found to be highest in plants grown in saline-alkali land. dxycdn.comnih.gov This is believed to be a response to the environmental stress imposed by the saline-alkali conditions, which leads to the up-regulation of PhG biosynthetic genes. dxycdn.comnih.gov Among the various PhGs, this compound showed the most significant variation, making it a key metabolite for distinguishing between these ecotypes. dxycdn.comnih.gov The soil microbiome associated with these different ecotypes is also considered an important factor that indirectly influences the quality and active component accumulation in the plant. nih.gov In contrast, a study on Cistanche sinensis found no significant differences in the this compound content between sandy and loam ecotypes, suggesting that the response can be species-specific. nih.gov

| Ecotype | Environmental Condition | Impact on this compound Content in C. deserticola |

|---|---|---|

| Saline-Alkali Land | High salt and alkaline stress | Highest accumulation; significantly up-regulated biosynthetic gene expression. dxycdn.comnih.gov |

| Grassland | Moderate conditions | Lower content compared to saline-alkali land. dxycdn.com |

| Sandy Land | Dry, sandy conditions | Lower content compared to saline-alkali land. dxycdn.com |

Post-harvest processing is a critical step that can dramatically alter the chemical composition of medicinal plants. For plants containing this compound, methods such as steaming and drying have been shown to have significant effects.

Freshly harvested C. deserticola contains extremely low levels of phenylethanoid glycosides. jst.go.jpbohrium.com Processing, particularly involving heat, can lead to a sharp increase in these compounds. Steaming fresh-cut slices of C. deserticola has been shown to be an effective method for enhancing PhG content. Research indicates that steaming slices for 5 to 7 minutes significantly increases the amounts of acteoside, isoacteoside (B1238533), and this compound compared to slices that are directly oven-dried. jst.go.jpbohrium.com This enhancement is likely due to the inactivation of enzymes that would otherwise degrade these compounds and the stress-induced synthesis triggered by the heat treatment. bohrium.com

Pre Clinical and in Vitro Research Models for 2 Acetylacteoside

Cellular Models for Investigating Specific Activities

Diverse cellular models have been employed to explore the multifaceted activities of 2-Acetylacteoside and related phenylethanoid glycosides. These models allow for targeted investigations into neuroprotection, anti-inflammation, hepatoprotection, melanogenesis, and neurogenesis.

PC12 Cells for Neuroprotection Studies

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used as an in vitro model to study neuronal differentiation, function, and neuroprotection, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Research involving phenylethanoid glycosides (PhGs), including this compound, acteoside, and echinacoside (B191147), has demonstrated neuroprotective effects in PC12 cells subjected to induced injury. wikidata.orgguidetoimmunopharmacology.orgcdutcm.edu.cnctdbase.orgnih.gov

Studies have indicated that PhGs can protect PC12 cells against cytotoxicity induced by agents such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ₁₋₄₂), which are commonly used to mimic oxidative stress and the pathological hallmarks of Alzheimer's disease in vitro. guidetoimmunopharmacology.orgcdutcm.edu.cnctdbase.org While several PhGs exhibit neuroprotective properties, this compound has been noted for its potent effect on the proliferation of neural stem cells in vitro, which contributes to its ability to alleviate neural dysfunction by increasing neurogenesis both in vivo and in vitro. cenmed.com The neuroprotective mechanisms often involve the enhancement of intracellular antioxidant enzymes and the modulation of signaling pathways such as the Nrf2/ARE and PI3K/Akt pathways. wikidata.orgctdbase.orgnih.govcenmed.com Specifically, this compound has been shown to enhance the expression of phosphorylated Akt (p-Akt), and its effect on neural stem cell neurogenesis is dependent on the PI3K/Akt pathway. cenmed.com

Human Umbilical Vein Endothelial Cells (HUVECs) for Anti-Inflammatory and Vascular Studies

Human Umbilical Vein Endothelial Cells (HUVECs) serve as a crucial in vitro model for studying the functions of endothelial cells, which play a key role in vascular health and inflammatory responses. Investigations using HUVECs have explored the anti-inflammatory potential of this compound and related compounds.

A study focusing on the effects of acteoside and 6-O-acetylacteoside (identified as this compound based on structural information) in HUVECs demonstrated their inhibitory effects on the expression of cell adhesion molecules (CAMs), specifically intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), induced by pro-inflammatory cytokines like IL-1β. nih.gov The inhibition of these adhesion molecules is significant as they are involved in the recruitment of leukocytes to the endothelium, a critical step in the inflammatory process and the pathogenesis of vascular diseases like atherosclerosis. This study reported that the inhibitory potency on the expression of CAMs in IL-1β-activated HUVECs followed the order: 6-O-acetylacteoside > acteoside > isoacteoside (B1238533). nih.gov The mechanism underlying this anti-inflammatory effect involves the decreased phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov

The following table summarizes the relative inhibitory potency of 6-O-acetylacteoside and related compounds on cell adhesion molecules in IL-1β-activated HUVECs:

| Compound | Relative Inhibitory Potency on CAMs |

| 6-O-Acetylacteoside | Highest |

| Acteoside | Moderate |

| Isoacteoside | Lower |

HepG2 Cells for Liver-Related Investigations

HepG2 cells, a human hepatocellular carcinoma cell line, are frequently utilized in liver-related research, including studies on hepatoprotection, metabolism, and toxicity. Research into the effects of Cistanche deserticola extracts and their constituent phenylethanoid glycosides, including this compound, has involved HepG2 cells.

While specific detailed studies focusing solely on the effects of this compound on HepG2 cells are less prevalent in the immediate search results, studies on the total glycosides (TGs) from Cistanche deserticola, which contain this compound as a component, have shown effects on HepG2 cell viability. nih.govepa.gov For instance, total glycosides from C. deserticola have been reported to significantly reduce the viability of HepG2 cells. epa.gov This suggests that the mixture of glycosides, including this compound, may possess properties that affect liver cells in this model. However, to fully understand the specific contribution and mechanisms of this compound in HepG2 cells, further research specifically isolating and testing this compound is necessary. Other related PhGs like echinacoside have been investigated in HepG2 cells for effects against induced lipid deposition and ferroptosis. nih.gov

L02 Cells for Hepatoprotective and Anti-Inflammatory Assessments

L02 cells, a human normal liver cell line, are used to study hepatoprotective and anti-inflammatory effects in a non-cancerous liver cell context. Based on the available search results, specific detailed research investigating the direct effects of this compound on L02 cells for hepatoprotective or anti-inflammatory assessments was not readily found. While related phenylethanoid glycosides or extracts containing these compounds have been studied for their anti-inflammatory and hepatoprotective properties in various models, including potentially liver-related contexts, explicit data on this compound's activity in the L02 cell line for these specific purposes was not identified within the scope of this search. whuznhmedj.comcdutcm.edu.cn

Human Epidermal Melanocytes for Melanogenesis Research

Human epidermal melanocytes are the cells responsible for producing melanin (B1238610), the pigment that determines skin, hair, and eye color. These cells are used in vitro to study melanogenesis and the effects of compounds on pigmentation. Studies have investigated the impact of phenylethanoid glycosides (PhGs), including 2'-Acetylacteoside, on melanogenesis in cultured human epidermal melanocytes. nih.govwikidata.org

The following table illustrates the inhibitory effects of 2'-Acetylacteoside and other PhGs on melanogenesis in human epidermal melanocytes:

| Compound | Effect on Melanogenesis in Human Epidermal Melanocytes |

| 2'-Acetylacteoside | Significant inhibition (Reduced tyrosinase activity and melanin content) nih.govwikidata.org |

| Acteoside | Significant inhibition nih.govwikidata.org |

| Poliumoside | Significant inhibition nih.govwikidata.org |

| Oleuropein | Significant inhibition nih.govwikidata.org |

| Calceolarioside B | Significant inhibition nih.govwikidata.org |

| Forsythoside A/B | Relatively weaker inhibition nih.govwikidata.org |

Neural Stem Cells (NSCs) for Neurogenesis Studies

Neural Stem Cells (NSCs) are multipotent cells that can differentiate into neurons, astrocytes, and oligodendrocytes. They are invaluable for studying neurogenesis, the process of generating new neurons, and for exploring potential regenerative therapies for neurological disorders. Research has specifically highlighted the effect of this compound on NSCs.

Studies have indicated that among various phenylethanoid glycosides tested, this compound demonstrated the most potent effect on the proliferation of neural stem cells in vitro. cenmed.com Furthermore, this compound has been shown to promote neurogenesis both in vitro and in vivo, contributing to the alleviation of neural dysfunction. cenmed.com The mechanism by which this compound promotes NSC neurogenesis involves the activation of the PI3K/Akt signaling pathway. cenmed.com Research has shown that this compound enhances the expression of phosphorylated Akt (p-Akt), and this pathway is crucial for its effects on NSC proliferation and differentiation. cenmed.com

Animal Models for Efficacy and Mechanistic Studies

Animal models are indispensable tools in pre-clinical research to evaluate the efficacy of compounds in a complex biological system and to investigate their mechanisms of action in conditions mimicking human diseases.

Ovariectomized (OVX) Mouse Models for Osteoporosis Research

Ovariectomized (OVX) mouse models are widely used to simulate postmenopausal osteoporosis in women, characterized by estrogen deficiency leading to increased bone resorption and decreased bone formation. Research has investigated the effects of this compound in this model.

Studies have shown that 2'-Acetylacteoside (2'-AA) exhibits significant anti-osteoporotic effects in OVX mice. Following 12 weeks of oral administration, 2'-AA at doses of 10, 20, and 40 mg/kg body weight/day demonstrated improvements in bone mineral density, enhanced bone strength, and improved trabecular bone micro-architecture. These improvements included increases in bone mineral content, tissue mineral content, and trabecular number, along with a decrease in trabecular separation in OVX mice. nih.gov

Mechanistically, the beneficial effects of 2'-AA on bone resorption in OVX mice appear to be primarily mediated through the regulation of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway. nih.govresearchgate.net This was evidenced by the down-regulated expressions of key signaling molecules such as RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1. nih.govresearchgate.net Furthermore, 2'-AA treatment significantly suppressed bone resorption markers, including cathepsin K, TRAP, and deoxypyridinoline (B1589748). nih.gov Interestingly, the activities of bone formation indices like ALP and BGP, as well as body, uterus, and vagina weights, did not appear to be significantly influenced by 2'-AA intervention in these studies. nih.gov

The findings suggest that 2'-Acetylacteoside holds promise as a potential anti-osteoporotic candidate by modulating bone resorption pathways. nih.gov